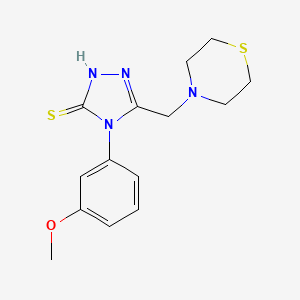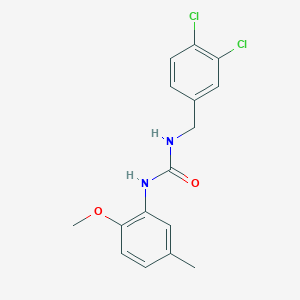![molecular formula C15H21N3O2S B5876302 ethyl 4-{[(3-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5876302.png)
ethyl 4-{[(3-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[(3-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
Mechanism of Action
The mechanism of action of ethyl 4-{[(3-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
Ethyl 4-{[(3-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been shown to exhibit a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have antimicrobial activity against a variety of bacteria and fungi. In addition, it has been shown to have anti-inflammatory effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 4-{[(3-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on ethyl 4-{[(3-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to elucidate the mechanism of action of the compound and to determine its efficacy and safety in clinical trials. Another area of interest is its potential as a tool for studying the role of COX-2 in inflammation and other physiological processes. Finally, there is potential for the development of new derivatives of ethyl 4-{[(3-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate with improved properties for use in scientific research.
Synthesis Methods
The synthesis of ethyl 4-{[(3-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate involves the reaction of ethyl 4-aminopiperazine-1-carboxylate with carbon disulfide and 3-methylphenylisothiocyanate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent such as dimethylformamide or dimethylacetamide. The product is obtained in good yield after purification by recrystallization.
Scientific Research Applications
Ethyl 4-{[(3-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to exhibit a variety of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
properties
IUPAC Name |
ethyl 4-[(3-methylphenyl)carbamothioyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-3-20-15(19)18-9-7-17(8-10-18)14(21)16-13-6-4-5-12(2)11-13/h4-6,11H,3,7-10H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFGACFTRMZLCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3-methylphenyl)carbamothioyl]piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-(tert-butyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5876252.png)



![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline](/img/structure/B5876293.png)
![N-cyclohexyl-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5876299.png)


![2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5876318.png)
![1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine](/img/structure/B5876330.png)